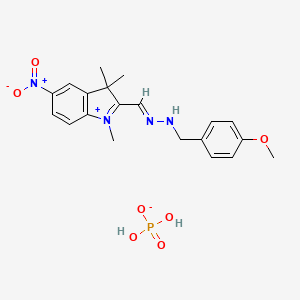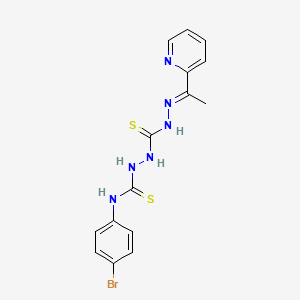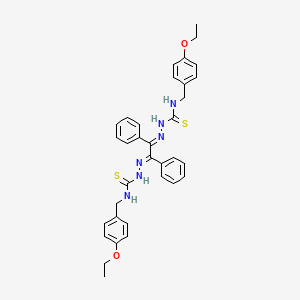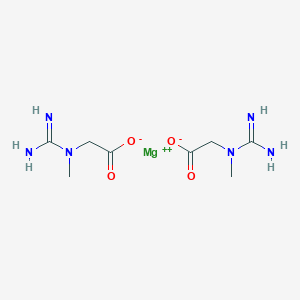
Magnesium creatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium creatine is a compound formed by chemically bonding creatine with magnesium. This combination is designed to enhance the absorption and effectiveness of creatine, a popular supplement used to improve muscle mass, strength, and performance. This compound is believed to offer better bioavailability and fewer side effects compared to traditional creatine monohydrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium creatine can be synthesized by reacting sarcosine magnesium with cyanamide. The process involves dissolving magnesium sarcosinate in purified water, followed by heating and stirring. The reaction temperature is controlled between 70-80°C, and Shan Qingan is added dropwise. After maintaining the temperature for a certain period, the mixture is cooled to 5-10°C to allow crystallization. The resulting crystals are separated from the mother liquor and dried until the water content is less than 0.5% .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process is designed to be simple, safe, and environmentally friendly, with no generation of hazardous waste. The final product combines the benefits of creatine monohydrate and magnesium, making it suitable for use in sports nutrition and bodybuilding .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium creatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of this compound, while substitution reactions can lead to various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Magnesium creatine has a wide range of scientific research applications, including:
Biology: In biological research, this compound is used to study its effects on cellular metabolism and energy production.
Medicine: This compound is investigated for its potential therapeutic benefits, including its role in enhancing muscle performance and recovery in athletes and patients with muscle-related conditions
Wirkmechanismus
Magnesium creatine exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Creatine Monohydrate: The most common form of creatine, bonded to a water molecule.
Creatine Hydrochloride: Known for its better solubility and absorption compared to creatine monohydrate.
Creatine Ethyl Ester: A derivative of creatine with claims of greater absorption, though research is limited.
Buffered Creatine: Designed to reduce stomach discomfort and improve stability in the stomach.
Liquid Creatine: Offers convenience with quick absorption but may have stability issues.
Uniqueness of Magnesium Creatine
This compound is unique due to its combination of creatine and magnesium, which enhances its absorption and effectiveness. The presence of magnesium helps counteract the acidic environment in the stomach, reducing the degradation of creatine into creatinine. Additionally, magnesium plays a crucial role in ATP synthesis, potentially leading to greater anabolic effects compared to other forms of creatine .
Eigenschaften
CAS-Nummer |
290357-35-6 |
|---|---|
Molekularformel |
C8H16MgN6O4 |
Molekulargewicht |
284.56 g/mol |
IUPAC-Name |
magnesium;2-[carbamimidoyl(methyl)amino]acetate |
InChI |
InChI=1S/2C4H9N3O2.Mg/c2*1-7(4(5)6)2-3(8)9;/h2*2H2,1H3,(H3,5,6)(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
SFCXZJXAXDZIGW-UHFFFAOYSA-L |
Kanonische SMILES |
CN(CC(=O)[O-])C(=N)N.CN(CC(=O)[O-])C(=N)N.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


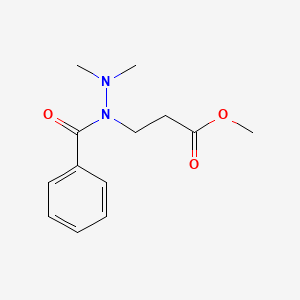
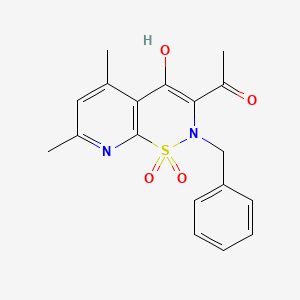
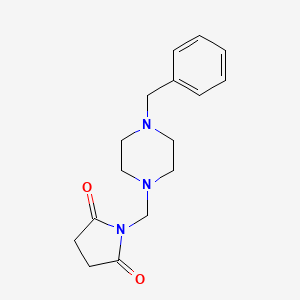
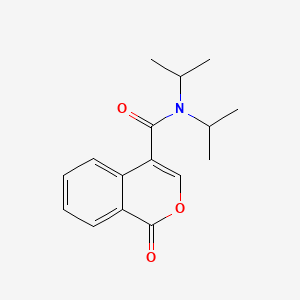
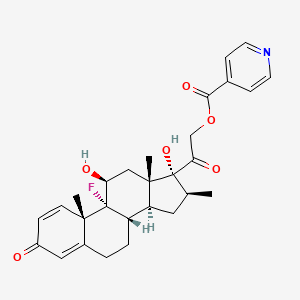
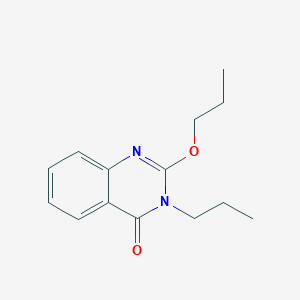
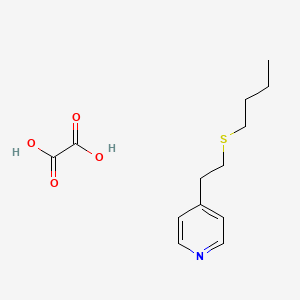
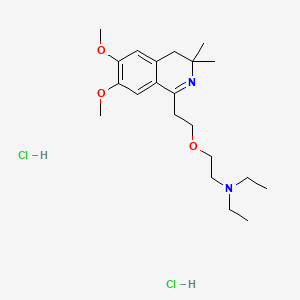
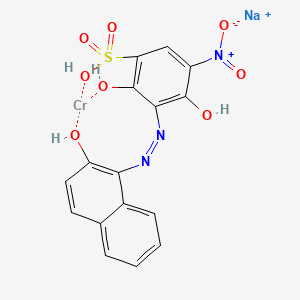
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
